Wnt/β-Catenin Signaling Inhibition: YW2065 vs. Lead Compound FX1128
In a direct head-to-head comparison using a Wnt-HEK293 luciferase gene reporter assay, YW2065 (IC50 = 2.3 nM) demonstrates nearly 2-fold greater inhibitory potency against Wnt/β-catenin signaling compared to the previous lead compound FX1128 (IC50 = 4.1 nM) . This quantitative improvement represents a significant optimization in the chemical series, as confirmed by independent curation in the BindingDB database [1].
| Evidence Dimension | Wnt/β-catenin signaling inhibition |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | FX1128: IC50 = 4.10 nM |
| Quantified Difference | ~1.8-fold lower IC50 (higher potency) |
| Conditions | Recombinant human Wnt3a-stimulated HEK293 cells; luciferase reporter assay |
Why This Matters
For researchers requiring potent Wnt pathway inhibition with minimal compound concentration, YW2065 offers a quantifiable 1.8-fold improvement over the predecessor FX1128, enabling lower dosing and potentially reduced off-target exposure.
- [1] BindingDB. Entry 50016118: Comparative IC50 values for YW2065 and FX1128. View Source
